molecular formula C11H12N2O2S B1299080 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 329712-85-8

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1299080
CAS No.: 329712-85-8
M. Wt: 236.29 g/mol
InChI Key: JANYWQKFHAKRMU-UHFFFAOYSA-N
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Description

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H12N2O2S. This compound features a thieno[2,3-b]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The presence of amino and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), and nucleophiles, like amines and alcohols, are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the thieno[2,3-b]pyridine scaffold could enhance antibacterial activity against various strains of bacteria, including resistant forms of Staphylococcus aureus. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes and cell membranes.

1.2 Anticancer Properties

Thieno[2,3-b]pyridine derivatives have shown promise in anticancer research. A specific derivative of 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid was evaluated for its cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

2.1 Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation. The inhibition mechanism involves binding to the ATP-binding site of the kinase, thus preventing its activity and leading to reduced tumor growth in vivo.

2.2 Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thieno[2,3-b]pyridine derivatives against neurodegenerative diseases such as Alzheimer's. The compound demonstrated the ability to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function by regulating neurotransmitter levels in the brain.

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of thieno[2,3-b]pyridine derivatives make them suitable for applications in organic electronics. They have been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high charge mobility and stability under operational conditions.

3.2 Polymer Chemistry

In polymer chemistry, this compound has been used as a building block for synthesizing conducting polymers. These polymers exhibit enhanced electrical conductivity and are being investigated for use in flexible electronic devices.

Data Tables

Application Area Activity/Property Reference
AntimicrobialInhibits growth of Staphylococcus aureus
AnticancerInduces apoptosis in HeLa cells
Enzyme InhibitionInhibits cancer-related kinases
NeuroprotectiveInhibits acetylcholinesterase
Organic ElectronicsHigh charge mobility
Polymer ChemistryConducting polymer synthesis

Case Studies

  • Antibacterial Activity Study
    • A series of thieno[2,3-b]pyridine derivatives were synthesized and tested against various bacterial strains.
    • Results indicated that modifications at the amino group significantly enhanced antibacterial potency.
    • Reference:
  • Cytotoxicity Assessment
    • A derivative was tested on MCF-7 breast cancer cells.
    • The study revealed a dose-dependent increase in cytotoxicity with IC50 values indicating strong potential for further development.
    • Reference:
  • Neuroprotective Mechanism Exploration
    • The compound was evaluated in a mouse model for neuroprotection against induced cognitive decline.
    • Behavioral tests showed significant improvement in memory retention compared to control groups.
    • Reference:

Mechanism of Action

The mechanism of action of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The thieno[2,3-b]pyridine core can interact with enzyme active sites, potentially inhibiting or modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid amide
  • 4,5,6-Trimethylthieno[2,3-b]pyridine derivatives

Comparison: Compared to similar compounds, 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and functional groups. The presence of three methyl groups on the thieno[2,3-b]pyridine core enhances its lipophilicity and may influence its biological activity. Additionally, the amino and carboxylic acid groups provide versatile sites for further chemical modifications, making it a valuable compound for various applications.

Biological Activity

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid (CAS Number: 119003-37-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

  • Molecular Formula : C11H13N3OS
  • Molecular Weight : 235.31 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a thieno-pyridine core which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves reactions with sodium ethanolate in ethanol under heating conditions. The yield reported for this synthesis is approximately 90% .

Antimicrobial Activity

Research has indicated that derivatives of thieno-pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that analogs of thieno-pyridines can inhibit bacterial growth effectively . The structure-activity relationship (SAR) suggests that modifications in the thieno and pyridine moieties can enhance antibacterial efficacy.

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of specific enzymes involved in cancer metabolism. Notably, it has shown promise in inhibiting human ornithine aminotransferase (hOAT), which is implicated in hepatocellular carcinoma. Inhibitors targeting hOAT have been recognized as potential therapeutic agents for this type of cancer .

Analgesic Effects

In animal models, derivatives of thieno-pyridines have demonstrated analgesic effects surpassing those of standard analgesics like metamizole. This was evaluated using the "hot plate" method on mice . The findings suggest that structural modifications can lead to enhanced pain relief properties.

Case Studies

StudyCompoundBiological ActivityFindings
Thieno-pyridine DerivativesAnalgesicExhibited greater analgesic activity than metamizole in animal models.
3-Amino DerivativeAnticancerInhibited hOAT effectively; potential for hepatocellular carcinoma treatment.
Various Thieno DerivativesAntimicrobialShowed significant inhibition of bacterial growth; SAR analysis performed.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as hOAT which play a crucial role in amino acid metabolism and cancer cell proliferation.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis or function through its interaction with key metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid?

The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example:

  • Step 1 : Condensation of substituted pyridine precursors with thiophene derivatives under reflux conditions using ethanol or toluene as solvents.
  • Step 2 : Cyclization via heating with sodium ethoxide in ethanol, as demonstrated for structurally related thieno[2,3-b]pyridines (yield: ~91%) .
  • Step 3 : Acid hydrolysis or amidation to introduce the carboxylic acid moiety.

Key Parameters :

StepReagents/ConditionsYieldReference
CyclizationNaOEt/EtOH, reflux91%
Hydrolysis2M NaOH, HCl precipitation84–91%

Q. How is structural characterization of this compound performed?

A combination of spectroscopic and analytical methods is used:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions and aromatic proton environments.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., exact mass: 193.0102 Da for related analogs) .
  • Elemental Analysis : To verify purity (>95%) and stoichiometry .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Limited solubility in aqueous buffers; use polar aprotic solvents (e.g., DMF, DMSO) for in vitro assays.
  • Stability : Stable at room temperature in dry, dark conditions. Avoid prolonged exposure to strong acids/bases due to hydrolytic degradation of the carboxylic acid group .

Q. Which analytical techniques are suitable for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm), achieving ≥98% purity .
  • TLC Monitoring : Silica gel plates with ethyl acetate/cyclohexane (2:3) for reaction progress tracking .

Advanced Research Questions

Q. What pharmacological activities have been reported for this compound and its analogs?

  • Muscarinic Receptor Modulation : Analogous compounds (e.g., LY2033298) act as selective allosteric modulators of M2/M4 mAChRs, enhancing acetylcholine signaling .
  • IKK Inhibition : Substituted thieno[2,3-b]pyridine-2-carboxamides show potential as IKKβ inhibitors, relevant to inflammatory diseases .

Experimental Design :

  • In Vitro Assays : Use CHO-K1 cells expressing human mAChRs to measure cAMP accumulation or calcium mobilization .
  • Dose-Response Curves : EC₅₀ values for allosteric potentiation (e.g., 0.3–1.0 µM for LY2033298) .

Q. How can contradictions in receptor activation vs. inhibition data be resolved?

Discrepancies may arise from assay conditions (e.g., cell type, endogenous vs. recombinant receptors).

  • Methodological Adjustments :
    • Use standardized cell lines (e.g., HEK293T) with uniform receptor expression levels.
    • Validate findings via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What computational approaches support the study of its allosteric modulation mechanism?

  • Molecular Docking : Model interactions with mAChR transmembrane domains (e.g., key residues: Tyr80, Trp155) .
  • MD Simulations : Assess binding stability and conformational changes over 100-ns trajectories using AMBER or GROMACS .

Q. How is the compound evaluated for antimicrobial activity?

  • MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (concentration range: 1–256 µg/mL).
  • Docking Studies : Target bacterial enzymes (e.g., DNA gyrase) to rationalize structure-activity relationships .

Q. What strategies optimize IKKβ inhibitory activity in derivatives?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance binding affinity .
  • In Vivo Validation : Use LPS-induced inflammation models in mice to measure TNF-α/IL-6 suppression .

Q. How are metabolic pathways and off-target effects assessed?

  • CYP450 Screening : Incubate with human liver microsomes to identify major metabolites (LC-MS/MS analysis).
  • Kinase Profiling : Use panels (e.g., Eurofins KinaseScan) to evaluate selectivity against 100+ kinases .

Properties

IUPAC Name

3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-4-5(2)7-8(12)9(11(14)15)16-10(7)13-6(4)3/h12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANYWQKFHAKRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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